molecular formula C22H22ClN3O3 B11182903 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11182903
M. Wt: 411.9 g/mol
InChI Key: CBDZCSHGJNETHE-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, chlorophenyl group, hydroxyethyl group, and a methylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The chlorophenyl group is introduced through a substitution reaction, followed by the addition of the hydroxyethyl group. The final step involves the formation of the acetamide moiety through a condensation reaction with 3-methylphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification steps to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group in the pyrimidine ring can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrimidine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity, while the hydroxyethyl and acetamide groups can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylphenyl)acetamide
  • 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-ethylphenyl)acetamide

Uniqueness

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H22ClN3O3/c1-14-5-3-8-18(11-14)25-20(28)13-26-21(16-6-4-7-17(23)12-16)24-15(2)19(9-10-27)22(26)29/h3-8,11-12,27H,9-10,13H2,1-2H3,(H,25,28)

InChI Key

CBDZCSHGJNETHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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